![molecular formula C15H18N2O2 B4853437 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4853437.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promise in various studies due to its unique properties.
Mechanism of Action
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide selectively inhibits the activity of the protein kinase CK2 by binding to its ATP-binding site. This results in the inhibition of CK2-mediated phosphorylation of its substrate proteins, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its selectivity towards CK2, which allows for the investigation of the role of CK2 in various cellular processes. However, one limitation is that N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide may have off-target effects on other proteins, which may affect the interpretation of the results.
Future Directions
There are several future directions for the use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in scientific research. One direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is the development of more selective CK2 inhibitors based on the structure of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide. Additionally, the use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been used in various scientific studies as a tool compound to investigate the biological effects of its target protein. It has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been used in studies to investigate the role of CK2 in cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-13(10(2)7-9)12(4)16-15(18)14-8-11(3)19-17-14/h5-8,12H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPZVRXBUSIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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